2,2-Dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C8H5Cl3F2O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a phenyl ring and an ethanol group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with dichloromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2-Dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroethanol: A simpler compound with similar halogenation but lacking the phenyl ring.
1-(3-Chloro-2,6-difluorophenyl)ethanol: Similar structure but with fewer chlorine atoms.
2-Chloro-1-(3,4-difluorophenyl)ethanol: Another related compound with different halogenation patterns.
Uniqueness
2,2-Dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol is unique due to its specific combination of halogen atoms and the presence of both chlorine and fluorine on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5Cl3F2O |
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Molecular Weight |
261.5 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-1-2-4(12)5(6(3)13)7(14)8(10)11/h1-2,7-8,14H |
InChI Key |
BFXUTPMYLKXTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C(Cl)Cl)O)F)Cl |
Origin of Product |
United States |
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